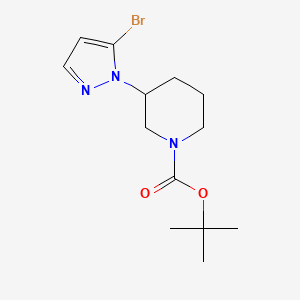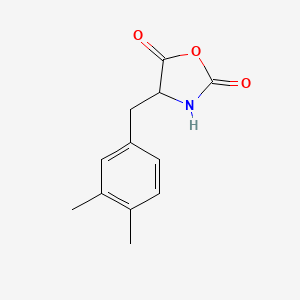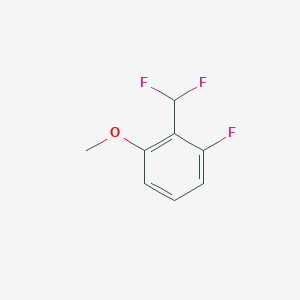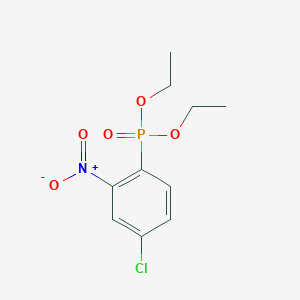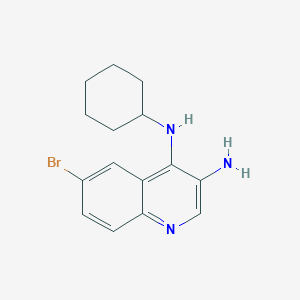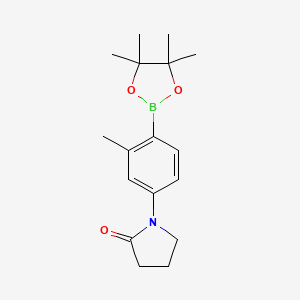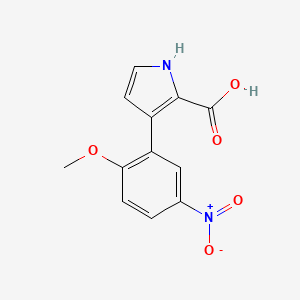
3-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylic Acid is an organic compound with the molecular formula C12H10N2O5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylic Acid typically involves the reaction of 2-methoxy-5-nitrobenzaldehyde with pyrrole-2-carboxylic acid under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration, methoxylation, and cyclization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrrole moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can modulate biological pathways and lead to the observed effects.
Comparison with Similar Compounds
- 3-(2-Methoxy-5-nitrophenyl)propanoic acid
- 2-Methoxy-5-nitrophenol
- (2-Methoxy-5-nitrophenyl)acetic acid
Comparison: Compared to its analogs, 3-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylic Acid is unique due to the presence of the pyrrole ring, which can enhance its reactivity and potential applications. The combination of the methoxy and nitro groups further distinguishes it by providing specific electronic and steric properties that can influence its chemical behavior and biological activity.
Properties
Molecular Formula |
C12H10N2O5 |
|---|---|
Molecular Weight |
262.22 g/mol |
IUPAC Name |
3-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C12H10N2O5/c1-19-10-3-2-7(14(17)18)6-9(10)8-4-5-13-11(8)12(15)16/h2-6,13H,1H3,(H,15,16) |
InChI Key |
ZNUBLHALTKRZCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C2=C(NC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


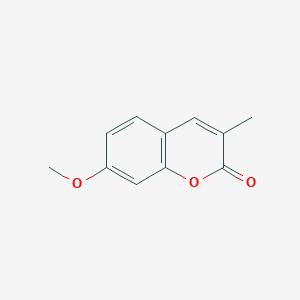
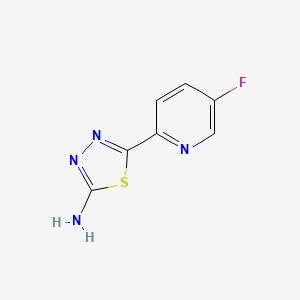
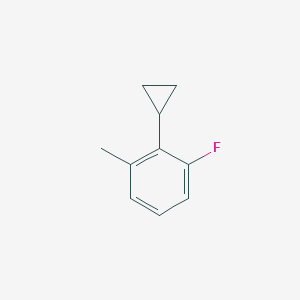
![Bis[(3-chlorophenyl)thio]methane](/img/structure/B13704578.png)
